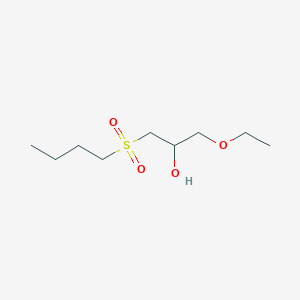

1-Butylsulfonyl-3-ethoxypropan-2-ol

Description

Properties

IUPAC Name |

1-butylsulfonyl-3-ethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S/c1-3-5-6-14(11,12)8-9(10)7-13-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZODCFBQXGNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CC(COCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylsulfonyl-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-ethoxy-2-propanol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butylsulfonyl-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butylsulfonyl-3-ethoxypropan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-3-ethoxypropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of structurally related propanol derivatives is summarized below:

Substituent Effects

- Reactivity: The chloro group in 1-Butoxy-3-chloro-2-propanol facilitates nucleophilic substitution reactions, whereas the sulfonyl group in the target compound may act as a leaving group or participate in sulfonamide formation .

- Solubility: The ethoxy group in the target compound likely improves solubility in polar aprotic solvents compared to the trifluoromethoxy-phenoxy group in , which introduces steric hindrance and lipophilicity .

- Biological Activity : Compounds with thiophene or naphthalene moieties () are often pharmacologically active, while sulfonyl derivatives may serve as enzyme inhibitors or prodrug intermediates .

Research Findings

Stability and Reactivity

- Sulfonyl-containing compounds exhibit greater thermal stability than chloro or ether derivatives due to strong S=O bonds .

- The ethoxy group in the target compound may reduce hydrolysis susceptibility compared to labile esters or amines in .

Solubility and Partitioning

- The trifluoromethoxy-phenoxy group in significantly increases logP (lipophilicity), whereas the target compound’s ethoxy group balances polarity and solubility .

Pharmacological Potential

- Thiophene- and naphthalene-based propanols () are linked to hormone-modulating activity, suggesting that the target compound’s sulfonyl group could be tailored for similar therapeutic targets .

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-Butylsulfonyl-3-ethoxypropan-2-ol with high purity?

Methodological Answer:

- Step 1: Start with 3-ethoxypropan-2-ol. Introduce the butylsulfonyl group via nucleophilic substitution using butanesulfonyl chloride in anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts.

- Step 2: Purify the crude product using solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and water. Elute with methanol containing 2% NH₄OH to enhance recovery of polar sulfonates .

- Step 3: Confirm purity via LC-MS/MS (e.g., C18 column, gradient elution with methanol/water + 0.1% formic acid) and nuclear magnetic resonance (NMR) for structural validation.

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column (2.1 × 100 mm, 1.7 μm) with mobile phases: (A) 0.1% formic acid in water, (B) methanol. Gradient: 5% B to 95% B over 15 minutes. Monitor transitions for the parent ion (m/z 252.1 → 155.0) .

- Sample Preparation: Pre-concentrate environmental or biological samples via SPE (HLB cartridges). Adjust pH to 3–5 to maximize retention of sulfonated compounds .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Stress Testing: Incubate the compound in buffers (pH 2, 7, 12) at 25°C and 40°C. Withdraw aliquots at 0, 24, 48, and 72 hours.

- Analysis: Quantify degradation using HPLC-UV (220 nm) and identify breakdown products via high-resolution MS (HRMS). Note that sulfonates are typically stable in acidic conditions but may hydrolyze under strong alkaline conditions.

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

Methodological Answer:

- Problem: Discrepancies in biodegradation rates (e.g., "fast degradation" reported in lab studies vs. field persistence).

- Approach:

- Conduct standardized OECD 301F (manometric respirometry) tests to measure ultimate biodegradability under controlled conditions.

- Compare results with field data by analyzing wastewater influent/effluent ratios using LC-MS/MS (detection limit: 0.1 ng/L) .

- Key Variables: Microbial community composition, temperature, and matrix effects (e.g., organic content in sludge).

Q. How can extraction efficiency of this compound from soil or sediment be optimized?

Methodological Answer:

- Challenges: Low log Kow (<1) indicates high hydrophilicity, reducing affinity for traditional C18 SPE cartridges .

- Optimization:

- Use mixed-mode SPE (e.g., Oasis MCX for cationic exchange) at pH 2.5 to retain sulfonate groups.

- Add 1% NH₄F to elution solvents to disrupt hydrogen bonding with silica-based sorbents .

- Validate recovery rates (70–120%) via spiked matrix blanks.

Q. What strategies are effective for characterizing unknown transformation products of this compound in environmental samples?

Methodological Answer:

- Step 1: Perform non-targeted HRMS (Q-TOF or Orbitrap) with data-dependent acquisition (DDA) to detect ions with m/z matching plausible transformations (e.g., hydroxylation, sulfonate cleavage).

- Step 2: Use isotopic labeling (e.g., deuterated internal standards) to distinguish artifacts from true metabolites .

- Step 3: Apply computational tools (e.g., MetFrag) to predict fragmentation patterns and prioritize structural elucidation.

Key Research Recommendations

- Environmental Monitoring: Prioritize LC-MS/MS methods for trace-level detection in wastewater and surface water.

- Degradation Pathways: Investigate photolytic and microbial degradation mechanisms using advanced HRMS and stable isotope tracers.

- Toxicity Studies: Assess endocrine disruption potential via in vitro assays (e.g., yeast estrogen screen), given structural similarities to phenolic contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.